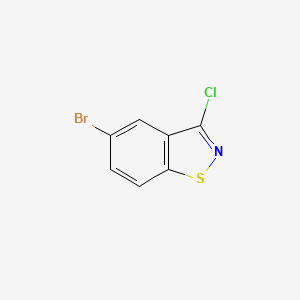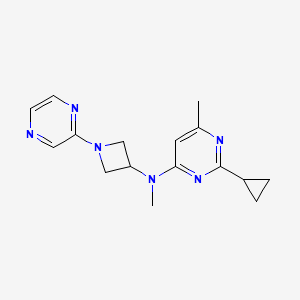
2-Cyclopropyl-N,6-dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropyl-N,6-dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine, also known as CPYPA, is a novel compound that has drawn attention in the scientific community due to its potential therapeutic applications. The compound belongs to the family of pyrimidine derivatives, which have shown to have a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 2-Cyclopropyl-N,6-dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine is not fully understood. However, studies have shown that 2-Cyclopropyl-N,6-dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine inhibits the activity of the enzyme dihydrofolate reductase (DHFR). DHFR is an essential enzyme that is involved in the synthesis of thymidine, which is required for DNA replication. Inhibition of DHFR leads to the depletion of thymidine, which ultimately leads to cell death.
Efectos Bioquímicos Y Fisiológicos
2-Cyclopropyl-N,6-dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine has been shown to have a wide range of biochemical and physiological effects. Studies have shown that 2-Cyclopropyl-N,6-dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine inhibits the activity of DHFR, which leads to the depletion of thymidine, resulting in cell death. 2-Cyclopropyl-N,6-dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine has also been shown to induce apoptosis in cancer cells. Additionally, 2-Cyclopropyl-N,6-dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine has been shown to inhibit the growth of drug-resistant cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-Cyclopropyl-N,6-dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine is its potential as an anticancer agent. 2-Cyclopropyl-N,6-dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. Another advantage of 2-Cyclopropyl-N,6-dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine is its potential to treat drug-resistant cancer cells. However, one of the limitations of 2-Cyclopropyl-N,6-dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine is its multi-step synthesis process, which requires expertise in organic chemistry. Additionally, the mechanism of action of 2-Cyclopropyl-N,6-dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine is not fully understood, which limits its potential applications.
Direcciones Futuras
There are several future directions for the research on 2-Cyclopropyl-N,6-dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine. One of the directions is to further investigate the mechanism of action of 2-Cyclopropyl-N,6-dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine. Understanding the mechanism of action will help in identifying potential targets for the development of new drugs. Another direction is to investigate the potential of 2-Cyclopropyl-N,6-dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to evaluate the toxicity and pharmacokinetics of 2-Cyclopropyl-N,6-dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine.
Métodos De Síntesis
The synthesis of 2-Cyclopropyl-N,6-dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine was first reported by a group of researchers in 2015. The synthesis involves the reaction of 2-cyclopropyl-N,6-dimethylpyrimidin-4-amine with 3-bromo-1-pyrazine followed by the reaction with 3-azetidinone. The final product is obtained after purification through column chromatography. The synthesis of 2-Cyclopropyl-N,6-dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine is a multi-step process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
2-Cyclopropyl-N,6-dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine has shown promising results in various scientific research applications. One of the most significant applications of 2-Cyclopropyl-N,6-dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine is its potential as an anticancer agent. Studies have shown that 2-Cyclopropyl-N,6-dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-Cyclopropyl-N,6-dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine has also been shown to be effective in treating drug-resistant cancer cells.
Propiedades
IUPAC Name |
2-cyclopropyl-N,6-dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6/c1-11-7-14(20-16(19-11)12-3-4-12)21(2)13-9-22(10-13)15-8-17-5-6-18-15/h5-8,12-13H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHPGMIZOMMDON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)N(C)C3CN(C3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-N,6-dimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

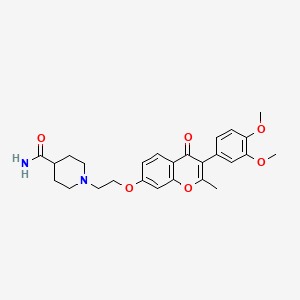
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2879905.png)
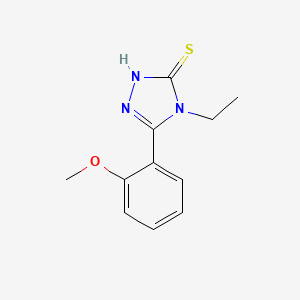
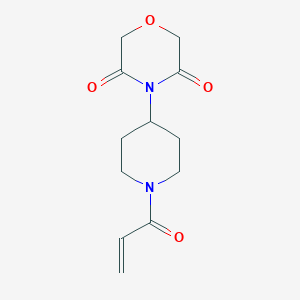
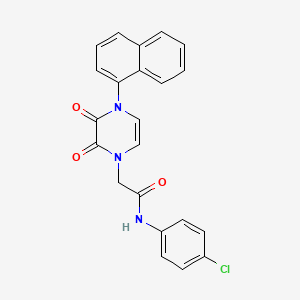
![4-Amino-N-[2-(dimethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2879914.png)
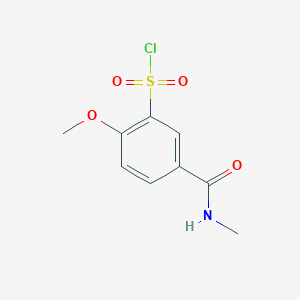
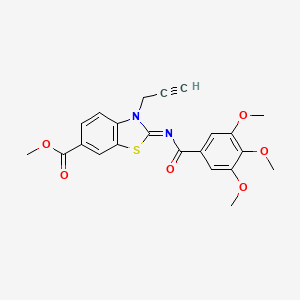
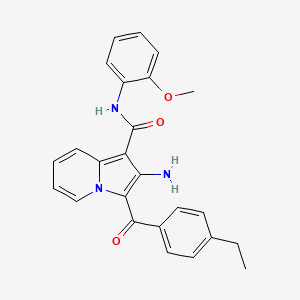
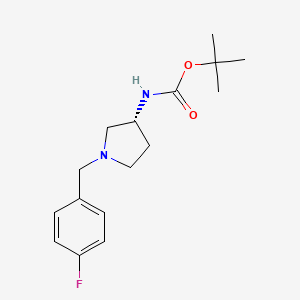
![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B2879922.png)
![3-((4-isopropylphenyl)sulfonyl)-N-phenethylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2879924.png)
